METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
Description
Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamido group, a tetrahydroisoquinoline moiety, and a chlorinated benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-chloro-5-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-31-25(30)22-14-21(10-11-23(22)26)27-24(29)19-8-6-17(7-9-19)15-28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14H,12-13,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKQCPNYBHAFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamido Intermediate: This step involves the reaction of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 2-chloro-5-aminobenzoate to form the benzamido intermediate.
Esterification: The benzamido intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoate ester can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The benzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).
Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., room temperature).
Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), temperature (e.g., reflux).
Major Products
Substitution: Substituted benzoate esters.
Reduction: Amino derivatives.
Oxidation: Isoquinoline derivatives.
Scientific Research Applications
Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzamido and tetrahydroisoquinoline moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-aminobenzoate: Shares the chlorinated benzoate ester moiety but lacks the benzamido and tetrahydroisoquinoline groups.
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]benzoic acid: Contains the tetrahydroisoquinoline and benzamido groups but lacks the chlorinated benzoate ester.
Uniqueness
Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chlorinated benzoate ester, benzamido group, and tetrahydroisoquinoline moiety allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
